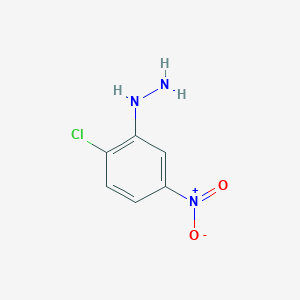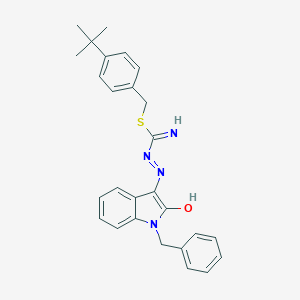
(2-Chloro-5-nitrophenyl)hydrazine
Vue d'ensemble
Description
(2-Chloro-5-nitrophenyl)hydrazine is a chemical compound with the molecular formula C6H6ClN3O2 and a molecular weight of 187.59 . It is a building block used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of (2-Chloro-5-nitrophenyl)hydrazine consists of a benzene ring with a chlorine atom and a nitro group attached at the 2nd and 5th positions respectively. Additionally, a hydrazine group is also attached to the benzene ring .
Chemical Reactions Analysis
While specific chemical reactions involving (2-Chloro-5-nitrophenyl)hydrazine are not detailed in the search results, hydrazines are known to participate in various reactions. For instance, they can form hydrazones through reaction with carbonyls, which can then be converted to alkanes through the Wolff-Kishner reduction .
Applications De Recherche Scientifique
Supramolecular Structures
(2-Chloro-5-nitrophenyl)hydrazine derivatives have been investigated for their ability to form supramolecular structures through hydrogen bonding and aromatic π...π stacking interactions. In particular, 1-(2-Chloronicotinoyl)-2-(2-nitrophenyl)hydrazine and its polymorphs exhibit complex hydrogen-bonded structures, displaying various dimensional frameworks and sheet formations. These structures highlight the compound's potential in the field of crystal engineering and molecular architecture (Wardell et al., 2007).
Catalytic Applications and Antimicrobial Activity
The compound has been used in catalytic applications, such as in the FeCl3/Bentonite catalyzed solvent-free condensation of phenyl hydrazine and aldehydes under microwave irradiation. The synthesized aryl hydrazide derivatives, including 1-(3-chloro-4-nitrophenyl)-2-(3-substituted benzylidene) hydrazines, have shown antimicrobial properties when evaluated using the Bauer-Kirby disc diffusion method (Ananthi et al., 2017).
Chemical Synthesis and Characterization
(2-Chloro-5-nitrophenyl)hydrazine and its derivatives have been extensively studied in various chemical synthesis and characterization processes. These studies involve the preparation of stable intermediates for the synthesis of pyrazoles, investigation of the reaction mechanisms, and synthesis of complex compounds exhibiting various biological activities. The studies provide insights into the versatile chemical reactivity and potential applications of the compound in organic synthesis and pharmaceutical chemistry (Zelenin et al., 2002); (Mulwad & Lohar, 2003); (Şener et al., 2002); (Ghattas et al., 2001).
Biological Activities and Sensing Applications
The derivatives of (2-Chloro-5-nitrophenyl)hydrazine have been explored for their biological activities, including antibacterial and antioxidant activities. Compounds like 1-(p-Chlorophenyl)-2-amino/hydrazino-4-(p-nitrophenyl/p-chlorophenyl)-1,6-dihydro-1,3,5-triazine-6-thiones exhibit significant antibacterial properties. Moreover, the compound has been used in the development of fluorescence "turn-on" sensors for detecting environmental contaminants like hydrazine, showcasing its potential in environmental monitoring and safety (Mehrotra et al., 2002); (Jiang et al., 2020).
Safety and Hazards
Chemicals similar to (2-Chloro-5-nitrophenyl)hydrazine are considered hazardous according to the 2012 OSHA Hazard Communication Standard. They are classified as flammable solids, and can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), particularly affecting the respiratory system .
Orientations Futures
While specific future directions for (2-Chloro-5-nitrophenyl)hydrazine are not mentioned in the search results, there is a general interest in the development of efficient synthetic strategies for producing compounds with similar structures. For instance, there is a growing interest in the synthesis of diverse heterocyclic compounds using 2-naphthol as a starting material . Additionally, the synthesis of tetrazines with electron-withdrawing groups is seen as a promising area for future research .
Propriétés
IUPAC Name |
(2-chloro-5-nitrophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c7-5-2-1-4(10(11)12)3-6(5)9-8/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLNRUNCZIJHFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methyl-N'-[2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]benzohydrazide](/img/structure/B420145.png)
![N'-(4-bromobenzoyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B420146.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(phenylacetyl)acetohydrazide](/img/structure/B420147.png)

![2-{[5-(4-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-methoxybenzoyl)acetohydrazide](/img/structure/B420151.png)
![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-(4-methoxybenzoyl)acetohydrazide](/img/structure/B420153.png)
![N'-(4-methoxybenzoyl)-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B420154.png)
![2-{[5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(phenylacetyl)acetohydrazide](/img/structure/B420156.png)
![N'-(4-chlorobenzoyl)-2-{[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B420157.png)
![N'-[(4-chlorophenoxy)acetyl]-2-({5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B420159.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-methylbenzoyl)acetohydrazide](/img/structure/B420163.png)
![N'-(4-bromobenzoyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B420164.png)
![2-[(5-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-(phenylacetyl)acetohydrazide](/img/structure/B420166.png)